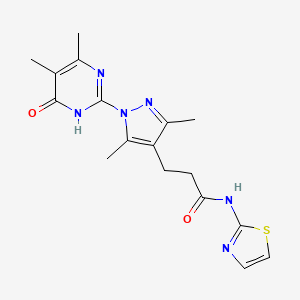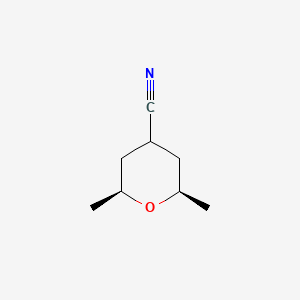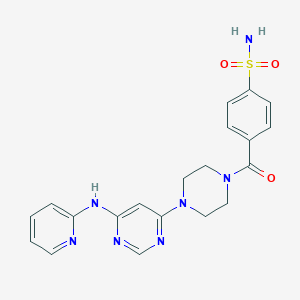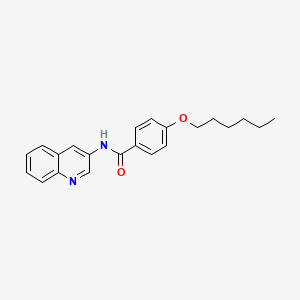
4-(hexyloxy)-N-(quinolin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(hexyloxy)-N-(quinolin-3-yl)benzamide” is a benzamide derivative with a hexyloxy group at the 4-position and a quinolin-3-yl group attached to the nitrogen of the amide group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “4-(hexyloxy)-N-(quinolin-3-yl)benzamide” would be expected to consist of a benzene ring with an amide functional group at the 4-position. Attached to the amide nitrogen would be a quinolin-3-yl group, and a hexyloxy group would be attached to the 4-position of the benzene ring .Chemical Reactions Analysis
As a benzamide derivative, “4-(hexyloxy)-N-(quinolin-3-yl)benzamide” would be expected to undergo reactions typical of amides and aromatic compounds. This could include nucleophilic acyl substitution reactions at the carbonyl group of the amide, as well as electrophilic aromatic substitution reactions on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(hexyloxy)-N-(quinolin-3-yl)benzamide” would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could affect its solubility and boiling/melting points .科学的研究の応用
Synthesis and Antimicrobial Activity
A significant body of work focuses on the synthesis of novel derivatives and evaluating their antimicrobial properties. For instance, a study by Idrees et al. (2020) synthesized a series of derivatives integrated with quinoline and other moieties, showing excellent yields and significant in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli [Idrees et al., 2020]. Similarly, Holla et al. (2006) reported on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, highlighting the importance of quinoline derivatives in developing new antimicrobial strategies [Holla et al., 2006].
Anticancer Applications
Quinoline derivatives also show promise in anticancer applications. For example, a study on the design, synthesis, and biological evaluations of 4-[(quinolin-4-yl)amino]benzamide derivatives as novel anti-influenza agents revealed significant anti-influenza virus activity, indicating potential for broader antiviral and anticancer applications [Zhang et al., 2022].
Molecular Structure and Drug Development
Research on the molecular structure and development of drugs based on quinoline derivatives is another important application area. Studies have investigated the polymorphs and salts of related compounds, providing insights into their packing patterns and potential pharmaceutical applications [Khakhlary & Baruah, 2014]. Additionally, the study of pharmacokinetics and tissue distribution of related compounds further contributes to understanding their potential as effective drugs, such as anti-fibrotic drugs [Kim et al., 2008].
Safety and Hazards
将来の方向性
Future research on “4-(hexyloxy)-N-(quinolin-3-yl)benzamide” could explore its potential biological activity, given that many benzamide derivatives are biologically active. This could involve in vitro and in vivo testing, as well as computational studies to predict its potential interactions with various biological targets .
特性
IUPAC Name |
4-hexoxy-N-quinolin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-2-3-4-7-14-26-20-12-10-17(11-13-20)22(25)24-19-15-18-8-5-6-9-21(18)23-16-19/h5-6,8-13,15-16H,2-4,7,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSJSBQQRLIPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2975594.png)
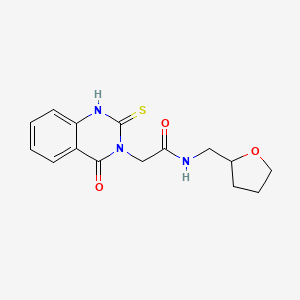
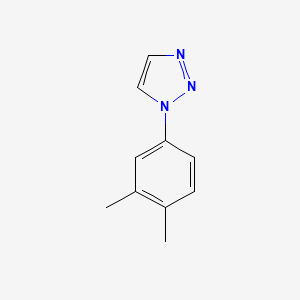
![1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2975598.png)

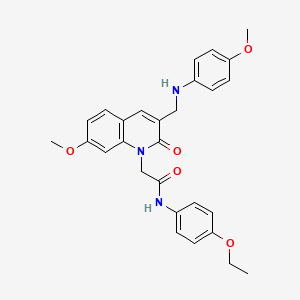
![1-[4-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2975602.png)
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide](/img/structure/B2975603.png)
![4-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-N~2~-cyclopropyl-1,3-thiazole-2-carboxamide](/img/structure/B2975604.png)
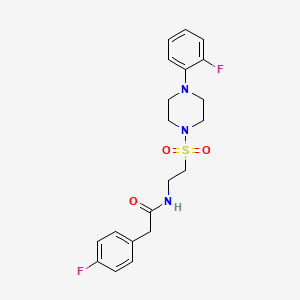
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2975608.png)
